

Enantioselective Friedel-Crafts Alkylation Using Indole Derivatives: Application Notes and Protocols

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Compound of Interest

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The enantioselective Friedel-Crafts (F-C) alkylation of indoles stands as a cornerstone in modern synthetic organic chemistry, providing a powerful and direct route to chiral indole-containing molecules. These structures are prevalent in a vast array of pharmaceuticals, natural products, and agrochemicals. This document provides detailed application notes and experimental protocols for key variations of this important reaction, focusing on the use of metal-based and organocatalytic systems to achieve high enantioselectivity.

Introduction

The Friedel-Crafts reaction, a fundamental method for forming carbon-carbon bonds, has been elegantly adapted to the synthesis of chiral molecules through the use of chiral catalysts.^{[1][2]} Indoles, being electron-rich heteroaromatics, are excellent nucleophiles for this transformation, typically reacting at the C3 position. However, with appropriate substitution and reaction design, alkylation at the C2 position can also be achieved.^{[3][4]} The development of enantioselective variants has been driven by the need for optically pure indole derivatives, which are crucial for understanding biological processes and for the development of new therapeutic agents.^[5]

This guide will cover two major classes of enantioselective F-C alkylations of indoles: those utilizing nitroalkenes as electrophiles, catalyzed by both metal complexes and organocatalysts,

and those employing α,β -unsaturated aldehydes, which are activated by chiral secondary amine catalysts.

Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes

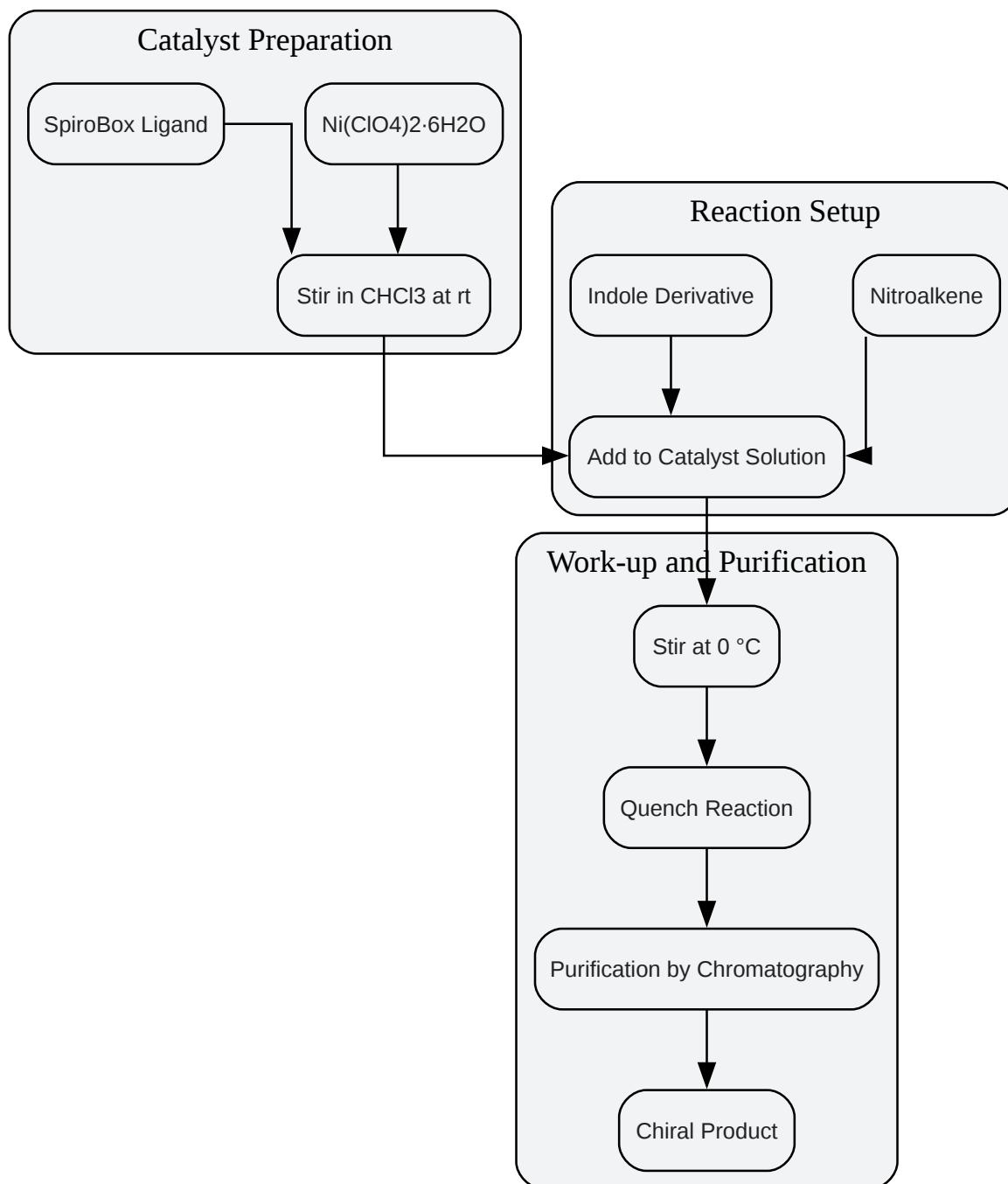
The addition of indoles to nitroalkenes is a widely studied and highly effective method for the synthesis of β -indolyl nitroalkanes. These products are valuable intermediates that can be further transformed into a variety of important compounds, including tryptamines and tetrahydro- β -carbolines.^[6] High enantioselectivities can be achieved using both chiral metal complexes and organocatalysts.

Metal-Catalyzed Alkylation with Nitroalkenes

Chiral metal complexes, particularly those of copper and nickel, have proven to be highly effective catalysts for the enantioselective F-C alkylation of indoles with nitroalkenes.^{[7][8]} These catalysts act as Lewis acids, activating the nitroalkene towards nucleophilic attack by the indole. The chiral ligands coordinated to the metal center control the stereochemical outcome of the reaction.

A notable example is the use of a Ni(II)/spiroBox complex, which provides excellent yields and enantioselectivities for a broad range of substrates.^[9]

Workflow for Ni(II)/spiroBox-Catalyzed F-C Alkylation of Indoles with Nitroalkenes



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Caption: General workflow for the $\text{Ni}(\text{II})$ /spiroBox-catalyzed enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes.

Table 1: Ni(II)/spiroBox-Catalyzed Enantioselective Friedel-Crafts Alkylation of Various Indoles with Nitroalkenes[9]

Entry	Indole Derivative (R)	Nitroalkene (R')	Yield (%)	ee (%)
1	H	C6H5	98	94
2	H	4-C1C6H4	97	95
3	H	4-MeOC6H4	96	92
4	H	2-Thienyl	95	91
5	5-MeO	C6H5	99	97
6	5-Br	C6H5	97	96
7	N-Me	C6H5	98	95
8	N-Bn	C6H5	96	93

Experimental Protocol: General Procedure for Ni(II)/spiroBox-Catalyzed Friedel-Crafts Alkylation[9]

To a solution of the chiral spiroBox ligand (0.011 mmol) in CHCl3 (0.5 mL) is added Ni(ClO4)2·6H2O (0.01 mmol). The mixture is stirred at room temperature for 30 minutes. The indole derivative (0.2 mmol) and the nitroalkene (0.1 mmol) are then added sequentially. The resulting mixture is stirred at 0 °C until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography on silica gel to afford the desired chiral 3-substituted indole derivative. The enantiomeric excess is determined by chiral HPLC analysis.

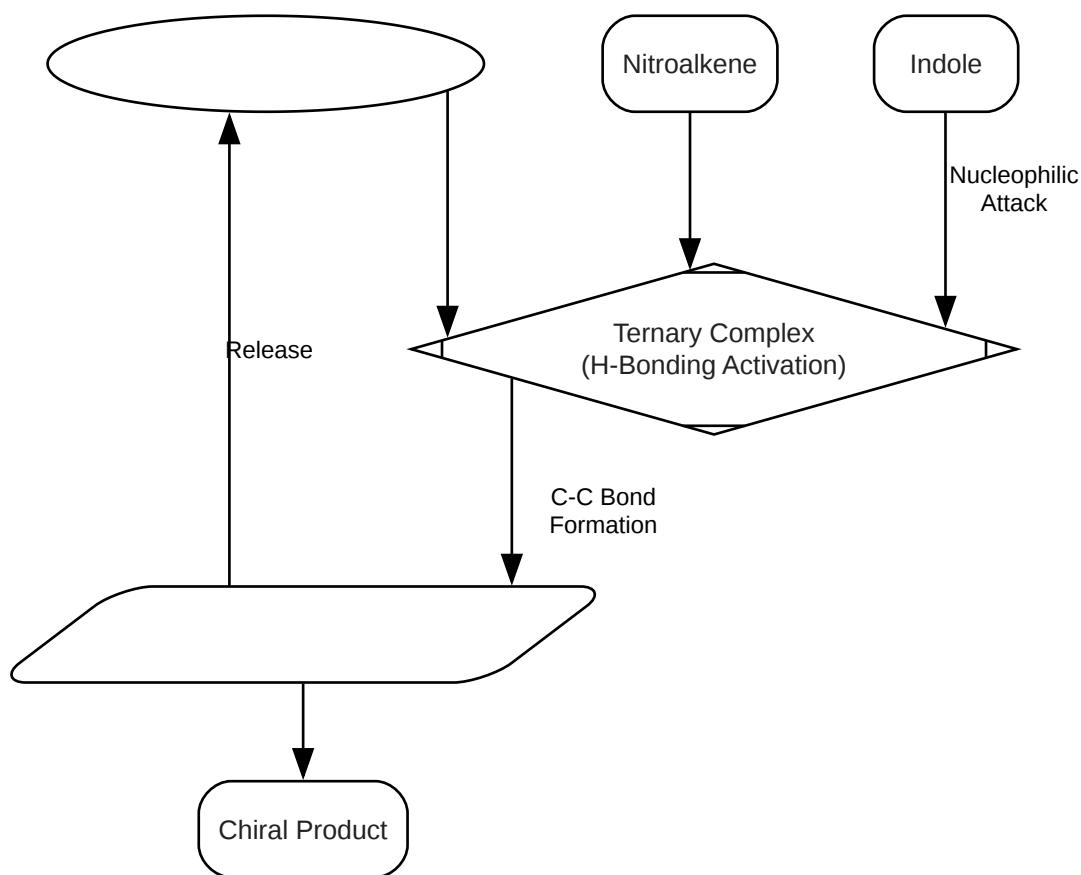
Organocatalyzed Alkylation with Nitroalkenes

Organocatalysis has emerged as a powerful, metal-free alternative for enantioselective transformations.[6] For the F-C alkylation of indoles with nitroalkenes, bifunctional organocatalysts, such as those based on thiourea or squaramide scaffolds, have been particularly successful.[6][10] These catalysts activate the nitroalkene through hydrogen

bonding and simultaneously position the indole for a stereoselective attack via a Lewis base interaction.

A highly efficient system utilizes a chiral bifunctional squaramide organocatalyst derived from quinine.[6]

Proposed Catalytic Cycle for Squaramide-Catalyzed F-C Alkylation



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Caption: Proposed catalytic cycle for the bifunctional squaramide-catalyzed enantioselective Friedel-Crafts alkylation of indoles with nitroolefins.

Table 2: Squaramide-Catalyzed Enantioselective Friedel-Crafts Alkylation of Indole with Various Nitroolefins[6]

Entry	Nitroolefin (R)	Yield (%)	ee (%)
1	C6H5	80	>99
2	4-FC6H4	75	>99
3	4-ClC6H4	78	>99
4	4-BrC6H4	76	>99
5	4-MeC6H4	72	99
6	2-ClC6H4	65	98
7	2-Naphthyl	70	>99

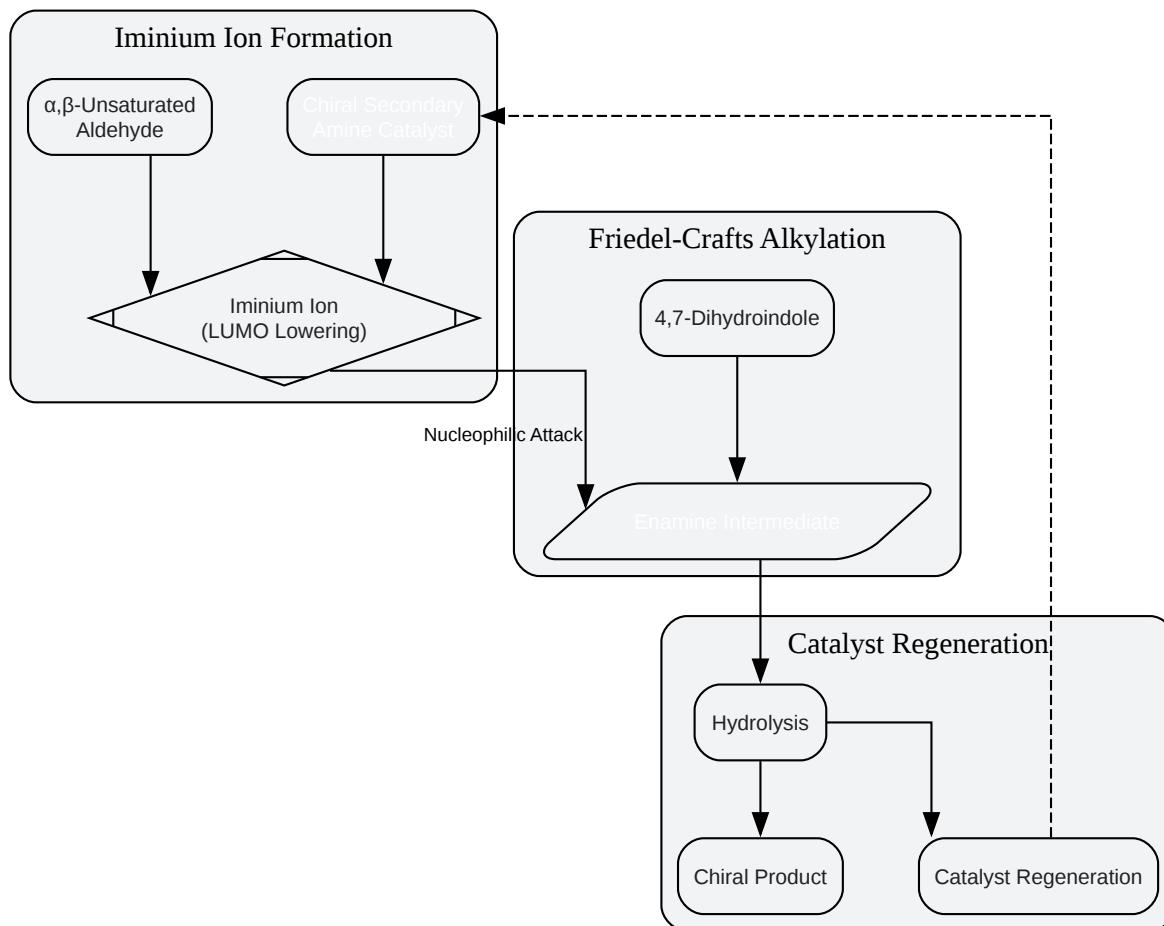
Experimental Protocol: General Procedure for Squaramide-Catalyzed Friedel-Crafts Alkylation[6]

To a solution of the indole (0.2 mmol) and the nitroolefin (0.2 mmol) in dichloromethane (0.5 mL) is added the chiral squaramide organocatalyst (2 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Organocatalytic Enantioselective Friedel-Crafts Alkylation of 4,7-Dihydroindoles with α,β -Unsaturated Aldehydes

The use of α,β -unsaturated aldehydes as electrophiles in F-C alkylations of indoles offers a direct route to β -indolyl aldehydes, which are versatile synthetic intermediates. Chiral secondary amines, such as diphenylprolinol silyl ethers, are excellent catalysts for this transformation via iminium ion activation.[11] This strategy has been successfully applied to the C2-alkylation of 4,7-dihydroindoles, providing access to 2-substituted indoles after a subsequent oxidation step.[11]

Iminium Ion Catalysis Pathway



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Caption: Catalytic cycle for the enantioselective Friedel-Crafts alkylation of 4,7-dihydroindoles with α,β -unsaturated aldehydes via iminium ion catalysis.

Table 3: Organocatalytic Enantioselective Friedel-Crafts Alkylation of 4,7-Dihydroindoles with Various α,β -Unsaturated Aldehydes[11]

Entry	4,7-Dihydroindole (R)	α,β -Unsaturated Aldehyde (R')	Yield (%)	ee (%)
1	H	C ₆ H ₅ CH=CHCHO	95	96
2	H	(E)-4-MeC ₆ H ₄ CH=CHCHO	94	97
3	H	(E)-4-CIC ₆ H ₄ CH=CHCHO	96	95
4	H	(E)-2-Furyl-CH=CHCHO	92	94
5	Me	C ₆ H ₅ CH=CHCHO	93	96
6	Bn	C ₆ H ₅ CH=CHCHO	91	95

Experimental Protocol: General Procedure for Organocatalytic Friedel-Crafts Alkylation of 4,7-Dihydroindoles[11]

To a solution of the 4,7-dihydroindole (0.24 mmol) in MTBE (1.0 mL) are added the α,β -unsaturated aldehyde (0.2 mmol), the chiral diphenylprolinol silyl ether catalyst (20 mol %), and triethylamine (20 mol %). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the desired 2-substituted 4,7-dihydroindole. The enantiomeric excess is determined by chiral HPLC analysis after reduction of the aldehyde to the corresponding alcohol with NaBH₄.

Conclusion

The enantioselective Friedel-Crafts alkylation of indoles is a versatile and powerful tool for the synthesis of optically active indole derivatives. The choice of catalyst—whether a chiral metal

complex or an organocatalyst—and the nature of the electrophile allow for a high degree of control over the reaction's outcome, providing access to a wide range of valuable chiral building blocks for drug discovery and development. The protocols outlined in this document provide a starting point for researchers to explore and apply these important synthetic methodologies.

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